Ethyl 2-cyano-2-(picolinamido)acetate
Description
Contextual Significance of Cyanoacetate (B8463686) and Picolinamide (B142947) Scaffolds in Organic Synthesis
The cyanoacetate group is a widely utilized building block in organic synthesis, primarily due to the presence of an active methylene (B1212753) group flanked by two electron-withdrawing groups (the nitrile and the ester). This structural feature renders the α-carbon acidic, facilitating a variety of carbon-carbon bond-forming reactions, including Knoevenagel condensations, Michael additions, and Thorpe-Ziegler cyclizations. Ethyl cyanoacetate itself is a precursor to a vast array of pharmaceuticals, dyes, and other specialty chemicals.
Picolinamide, the amide derivative of picolinic acid, is a prominent scaffold in medicinal chemistry. The pyridine (B92270) ring imparts specific electronic and steric properties, and the amide functionality can engage in hydrogen bonding, a crucial interaction in biological systems. Picolinamide derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.
Structural Features and Unique Chemical Environment of Ethyl 2-cyano-2-(picolinamido)acetate
The molecular architecture of this compound is characterized by a central quaternary carbon atom bonded to four distinct functional groups: an ethyl ester, a nitrile, a hydrogen, and a picolinamide moiety. This arrangement creates a unique chemical environment where the electronic effects of each group influence the reactivity of the others. The electron-withdrawing nature of the nitrile and ester groups enhances the acidity of the α-hydrogen, making it susceptible to deprotonation and subsequent functionalization. The picolinamide group, with its aromatic pyridine ring and amide linkage, introduces opportunities for metal coordination and specific hydrogen bonding interactions, which can be exploited in catalysis and molecular recognition.
A key aspect of its structure is the presence of multiple reactive sites. The nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions. The ester functionality can be hydrolyzed, transesterified, or serve as a handle for further molecular elaboration. The amide bond, while generally stable, can also be cleaved under specific conditions. This multifunctionality makes this compound a valuable intermediate for combinatorial chemistry and the synthesis of diverse molecular libraries.
Overview of Academic Research Trajectories for Multifunctional Nitrile-Ester-Amide Systems
Research into multifunctional compounds containing nitrile, ester, and amide groups is driven by the desire to create complex molecules with tailored properties in an efficient manner. These systems are often targeted for their potential applications in medicinal chemistry, materials science, and catalysis.
Academic research in this area often focuses on several key trajectories:
Development of Novel Synthetic Methodologies: The synthesis of these multifunctional systems often requires careful control of reaction conditions to avoid unwanted side reactions. Researchers are continually developing new catalytic methods and reaction sequences to access these compounds with high yield and selectivity.
Exploration of Reactivity: A significant area of research involves mapping the reactivity of these compounds. This includes studying their behavior in various named reactions, exploring their potential as precursors for heterocyclic synthesis, and investigating their coordination chemistry with different metals.
Applications in Medicinal Chemistry: The combination of a nitrile group (a common pharmacophore), an ester (a potential prodrug moiety), and an amide (a key structural element in many biologically active molecules) makes these systems attractive targets for drug discovery. Research often involves the synthesis of libraries of these compounds and their screening for various biological activities.
Materials Science: The presence of polar functional groups and the potential for hydrogen bonding make these molecules interesting candidates for the development of new materials with specific optical, electronic, or self-assembly properties.
While specific research on this compound itself is not extensively documented in publicly available literature, its potential as a versatile synthetic intermediate is evident from its structural features and the well-established chemistry of its constituent parts. A patent for pyrazol-4-yl-heterocyclyl-carboxamide compounds mentions the synthesis of this compound as an intermediate. The synthesis yielded a yellow solid with the following ¹H-NMR characterization in CDCl₃ at 500 MHz: δ (ppm): 9.72 (s, 1H), 8.61 (d, J = 4.5 Hz, 1H), 8.35 (d, J = 8.0 Hz, 1H), 7.95 (t, J = 7.8 Hz, 1H), 7.52 (dd, J = 7.5, 4.8 Hz, 1H), 5.53 (d, J = 5.7 Hz, 1H), 4.38 (q, J = 7.1 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H) google.comgoogle.com. This compound was subsequently used to produce 5-(tert-butoxycarbonylamino)-2-(pyridine-2-yl)thiazole-4-carboxylic acid google.comgoogle.com. This highlights its utility as a building block in the construction of more complex, biologically relevant molecules.
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(pyridine-2-carbonylamino)acetate |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11(16)9(7-12)14-10(15)8-5-3-4-6-13-8/h3-6,9H,2H2,1H3,(H,14,15) |
InChI Key |
BCVMMTUHDSYNGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)NC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Cyano 2 Picolinamido Acetate and Its Analogs
Strategies for Amide Bond Formation: Coupling of Picolinic Acid Derivatives with Ethyl 2-amino-2-cyanoacetate Precursors
The most direct route to the target compound involves the coupling of picolinic acid, or an activated derivative, with an amine precursor such as ethyl 2-amino-2-cyanoacetate. This approach is a cornerstone of peptide and amide synthesis.
Carbodiimides are widely used reagents that facilitate amide bond formation by activating the carboxylic acid group of picolinic acid, making it susceptible to nucleophilic attack by the amine. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Dicyclohexylcarbodiimide (DCC) are common choices. nih.govresearchgate.net The reaction proceeds through an O-acylisourea intermediate, which can then react with the amine to form the desired amide. To improve yields and suppress side reactions, additives like Hydroxybenzotriazole (HOBt) are often included. nih.gov
Table 1: Representative Carbodiimide-Mediated Coupling Conditions
| Coupling Agent | Additive | Base | Solvent | Typical Yield |
|---|---|---|---|---|
| EDCI | HOBt | Triethanolamine (TEOA) | Dichloromethane (DCM) | Good |
| DCC | None | N/A | Dichloromethane (DCM) | Moderate to Good |
Data is illustrative of common conditions for similar amide couplings. nih.govresearchgate.net
Beyond carbodiimides, a variety of other activating agents can be employed to promote the amidation reaction. These reagents convert the carboxylic acid into a more reactive species, such as a mixed anhydride, an active ester, or an acyl chloride. acs.org
Common activating agents include:
Phosphonium and Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient for forming amide bonds, particularly in peptide synthesis. ucl.ac.uk
Acyl Halides: Picolinic acid can be converted to picolinoyl chloride using reagents like thionyl chloride or oxalyl chloride. ucl.ac.uk The resulting acyl chloride is highly reactive towards amines.
Other Reagents: Agents like T3P (n-propylphosphonic acid anhydride) and CDI (1,1'-Carbonyldiimidazole) offer effective alternatives for carboxylic acid activation. ucl.ac.uk A modified Yamaguchi reagent, (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), has also been shown to be effective for the amidation of 2-picolinic acid. acs.org
Table 2: Comparison of Activating Agents for Amidation
| Activating Agent | Reactive Intermediate | Key Advantages |
|---|---|---|
| HATU | Active Ester | High efficiency, low racemization |
| Thionyl Chloride | Acyl Chloride | High reactivity, low cost |
| T3P | Mixed Anhydride | Good yields, easy removal of byproducts |
This table summarizes general features of these activating agents. acs.orgucl.ac.uk
Functionalization of Ethyl Cyanoacetate (B8463686): Introduction of the Picolinamido Moiety
This synthetic perspective starts with the readily available ethyl cyanoacetate and introduces the necessary functionality to build the target molecule. Ethyl cyanoacetate is a versatile building block due to its multiple reactive sites, including an active methylene (B1212753) group and an ester function. wikipedia.org
The active methylene group of ethyl cyanoacetate is a key site for functionalization. However, to form Ethyl 2-cyano-2-(picolinamido)acetate, a precursor containing an amino group on the α-carbon is required. One synthetic pathway involves the N-acylation of an amine with a derivative of cyanoacetic acid. For instance, studies have shown that amines can be condensed with ethyl cyanoacetate, often at elevated temperatures or under microwave irradiation, to yield N-cyanoacetamide derivatives. researchgate.netresearchgate.net In the context of the target molecule, this would involve the reaction of picolinamide (B142947) with a suitable derivative of ethyl 2-bromo-2-cyanoacetate, or a related strategy.
A more common and direct approach aligns with the methods in section 2.1, where a precursor like ethyl 2-amino-2-cyanoacetate is first synthesized from ethyl cyanoacetate and then acylated with picolinic acid.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. nih.gov While a specific MCR for this compound is not prominently documented, analogous syntheses suggest its feasibility.
For example, the Biginelli reaction utilizes ethyl acetoacetate (a related active methylene compound), an aldehyde, and urea or thiourea. nih.gov MCRs involving ethyl cyanoacetate are also well-established for creating diverse heterocyclic structures. longdom.org A hypothetical MCR approach could involve the reaction of picolinic acid, an amine, an isocyanide, and a carbonyl compound in a Ugi-type reaction, which is known for its ability to rapidly generate amide-containing scaffolds.
Green Chemistry and Sustainable Synthetic Methodologies in Compound Preparation
The principles of green chemistry aim to reduce or eliminate hazardous substances in chemical processes. nih.gov These principles are increasingly applied to amide bond formation, which traditionally relies on stoichiometric activating agents that generate significant waste. ucl.ac.uk
Sustainable approaches applicable to the synthesis of this compound include:
Catalytic Amidation: The use of catalysts, such as those based on boric acid, can facilitate the direct condensation of carboxylic acids and amines, releasing only water as a byproduct and avoiding stoichiometric waste. semanticscholar.org
Enzymatic Synthesis: Biocatalysts, particularly lipases like Candida antarctica lipase B (CALB), can catalyze amidation reactions in organic media under mild conditions. nih.govrsc.org This method is highly selective and environmentally benign.
Greener Solvents: Replacing hazardous solvents like DMF and DCM with more sustainable alternatives is a key goal. Water is an ideal green solvent, and methods for carbodiimide-mediated amidation in aqueous media have been developed. researchgate.net Other green options include biomass-derived solvents like cyclopentyl methyl ether. nih.gov
Atom Economy: MCRs are inherently atom-economical as they incorporate most or all of the atoms from the starting materials into the final product, minimizing waste. nih.gov
By adopting these methodologies, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally responsible.
Catalyst-Free and Solvent-Minimizing Conditions
The development of synthetic routes that eliminate the need for catalysts and minimize the use of volatile organic solvents is a cornerstone of green chemistry. While specific catalyst-free methods for the direct synthesis of this compound are not extensively documented, related reactions for the synthesis of its analogs often rely on condensation reactions that can sometimes be performed under catalyst-free or solvent-free conditions, or in greener solvents like water or ethanol.
One common approach to forming the core structure of these molecules involves the reaction of an activated methylene compound, such as ethyl cyanoacetate, with an acylating agent. In the context of this compound, this would conceptually involve the acylation of ethyl cyanoacetate with a derivative of picolinic acid.
Research into similar reactions, such as the Knoevenagel condensation for the synthesis of ethyl cyanoacetate derivatives, has demonstrated the feasibility of catalyst-free approaches. For instance, the condensation of aldehydes with active methylene compounds can, in some cases, be achieved by heating the neat reactants, thereby eliminating both catalyst and solvent. These methods often lead to high yields and simplified purification procedures.
The following table summarizes representative solvent and catalyst conditions for the synthesis of ethyl cyanoacetate analogs, highlighting a shift towards more environmentally benign methodologies.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Ethyl cyanoacetate | None | None (neat) | High | General observation |
| Aromatic aldehydes | Ethyl cyanoacetate | L-proline | Ethanol | >90 | Generic Example |
| Various aldehydes | Malononitrile | Basic ionic liquid | Water | 85-95 | Generic Example |
This table is illustrative and based on general findings for related reactions, as specific data for the target compound is limited.
Microwave irradiation has also emerged as a powerful tool for promoting organic reactions under solvent-free or reduced-solvent conditions. This technique can accelerate reaction rates and often leads to higher yields and cleaner product formation, potentially enabling the synthesis of this compound and its analogs without the need for traditional catalysts or large volumes of solvents.
Atom-Economical and Waste Reduction Strategies
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful.
The synthesis of this compound would ideally proceed through a pathway that maximizes the incorporation of all reactant atoms into the final molecule. Addition and condensation reactions are generally considered more atom-economical than substitution or elimination reactions, which inherently generate byproducts.
A hypothetical, highly atom-economical synthesis of this compound could involve the direct addition of picolinamide to a suitable precursor. However, a more common approach involves the condensation of two molecules with the elimination of a small molecule, such as water or an alcohol. While not perfectly atom-economical, the impact of such byproducts can be minimized if they are non-toxic and easily removed.
For example, a potential synthetic route could involve the reaction of ethyl 2-cyanoacetate with an activated derivative of picolinic acid (e.g., an acid chloride or anhydride). This would result in the formation of the desired product and a stoichiometric amount of a byproduct (e.g., HCl or picolinic acid).
Minimizing the use of protecting groups: This avoids additional steps for protection and deprotection, which generate waste.
Recycling of reagents and solvents: Where possible, unreacted starting materials and solvents should be recovered and reused.
Use of stoichiometric reagents that generate benign byproducts: For example, using reagents that produce water as the only byproduct.
The following table provides a conceptual comparison of the atom economy for different types of reactions that could be employed in the synthesis of related compounds.
| Reaction Type | General Equation | Byproducts | Atom Economy |
| Addition | A + B → C | None | 100% |
| Condensation | A + B → C + H₂O | Water | High |
| Substitution | A-X + B-Y → A-B + X-Y | Salt (X-Y) | Moderate to Low |
This table presents a generalized view of atom economy for different reaction types.
By focusing on catalyst-free and solvent-minimizing conditions, and by designing synthetic routes with high atom economy, the production of this compound and its analogs can be made more environmentally friendly and cost-effective. Future research in this area will likely continue to explore novel, greener synthetic methodologies.
Reactivity and Mechanistic Investigations of Ethyl 2 Cyano 2 Picolinamido Acetate
Reactivity of the Acidic Methylene (B1212753) Group (α-Carbon)
The methylene group (CH₂) positioned between the cyano and ester groups in ethyl 2-cyano-2-(picolinamido)acetate is particularly acidic. This acidity is due to the electron-withdrawing nature of the adjacent cyano and ester functionalities, which stabilize the resulting carbanion. This property makes the α-carbon a nucleophilic center, enabling a variety of carbon-carbon bond-forming reactions.
Knoevenagel Condensation and Related C-C Bond Formations
The activated methylene group of this compound readily participates in Knoevenagel condensation reactions with aldehydes and ketones. This reaction, typically catalyzed by a weak base, involves the formation of a new carbon-carbon double bond. The initial step is the deprotonation of the α-carbon to form a stabilized carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type intermediate yields the final condensation product.
While specific examples of Knoevenagel condensations directly involving this compound are not extensively detailed in the provided search results, the general reactivity pattern of related active methylene compounds is well-established. These reactions are fundamental in the synthesis of a wide array of substituted alkenes and are often employed in the construction of more complex molecular frameworks.
Michael Addition Reactions and Conjugate Additions
The carbanion generated from this compound can also act as a nucleophile in Michael addition reactions. This type of conjugate addition involves the attack of the carbanion on the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. This reaction is a powerful tool for the formation of new carbon-carbon single bonds and is widely used in the synthesis of various organic compounds.
The versatility of this reaction allows for the introduction of the this compound moiety into a larger molecule, providing a pathway to a diverse range of functionalized products. The specific conditions for these reactions, such as the choice of base and solvent, can influence the efficiency and outcome of the addition.
Alkylation and Acylation Reactions at the α-Position
The nucleophilic character of the α-carbon of this compound also allows for alkylation and acylation reactions. In the presence of a suitable base, the compound can be deprotonated to form the corresponding enolate, which can then react with various electrophiles.
Alkylation with alkyl halides or other alkylating agents introduces an alkyl group at the α-position. Similarly, acylation with acyl chlorides or anhydrides results in the introduction of an acyl group at the same position. These reactions provide a straightforward method for the elaboration of the this compound structure, leading to a variety of substituted derivatives.
Reactivity of the Nitrile Functionality
The nitrile group (-C≡N) in this compound is another key reactive site, susceptible to a range of chemical transformations.
Nucleophilic Additions to the Nitrile Group
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of various heterocyclic systems. For instance, the reaction of this compound with certain reagents can lead to the formation of thiazole rings. In one documented procedure, this compound was converted to 5-(tert-butoxycarbonylamino)-2-(pyridine-2-yl)thiazole-4-carboxylic acid google.com. This transformation highlights the utility of the nitrile group as a precursor for the synthesis of more complex heterocyclic structures.
Derivatizations via Nitrile Transformation
The nitrile group can undergo a variety of other transformations to yield different functional groups. For example, it can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. Reduction of the nitrile group can lead to the formation of a primary amine. These transformations significantly expand the synthetic utility of this compound, allowing for its conversion into a range of other valuable chemical intermediates.
Reactivity of the Ester Group
The this compound molecule possesses an ethyl ester group, which is a key site for chemical transformations. The reactivity of this group is influenced by the adjacent cyano and picolinamide (B142947) moieties. The electron-withdrawing nature of the nitrile and carbonyl groups activates the methylene carbon, but the ester group itself can undergo characteristic reactions such as transesterification, hydrolysis, and amidation.
Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of another alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this reaction would allow for the synthesis of a variety of alkyl 2-cyano-2-(picolinamido)acetates. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, which then collapses to form the new ester and ethanol.
While specific studies on the transesterification of this compound are not prevalent, the reactivity can be inferred from similar compounds like ethyl cyanoacetate (B8463686). google.comgoogle.com The reaction is generally reversible, and to drive it to completion, the alcohol reactant is often used in excess, or the ethanol by-product is removed as it is formed. google.com
Table 1: Examples of Transesterification Reactions
| Reactant Alcohol | Catalyst | Potential Product | Typical Conditions |
|---|---|---|---|
| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) | Mthis compound | Reflux in excess methanol |
| 2-Octanol | p-Toluenesulfonic acid | Octyl 2-cyano-2-(picolinamido)acetate | Reflux with removal of ethanol google.com |
| Isopropanol | Titanium(IV) isopropoxide | Isopropyl 2-cyano-2-(picolinamido)acetate | Heating under inert atmosphere |
| Benzyl alcohol | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Benzyl 2-cyano-2-(picolinamido)acetate | Moderate temperatures in an appropriate solvent |
Hydrolysis: The ester moiety can be hydrolyzed to the corresponding carboxylic acid, 2-cyano-2-(picolinamido)acetic acid, under either acidic or basic conditions (saponification). Acid-catalyzed hydrolysis is a reversible process, typically performed by heating the ester in the presence of a strong acid and excess water. google.com Base-catalyzed hydrolysis is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. The hydrolysis of related cyanoacetate esters is a well-established procedure. rsc.org
Amidation: The ethyl ester can be converted directly into an amide by reacting with ammonia or a primary or secondary amine. This process, known as aminolysis, typically requires higher temperatures or catalysts. For instance, the reaction of ethyl cyanoacetate with aqueous ammonia is a standard method for preparing cyanoacetamide. orgsyn.org This suggests that this compound would react similarly with various amines to produce a range of N-substituted 2-cyano-2-(picolinamido)acetamide derivatives. ekb.egnih.gov Modern catalytic methods, including those using Lewis acids or mechanochemistry, can facilitate the amidation of esters under milder conditions. mdpi.com
Table 2: Hydrolysis and Amidation of the Ester Group
| Reaction | Reagent(s) | Product | General Conditions |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 2-Cyano-2-(picolinamido)acetic acid | Heating with aqueous acid |
| Base-Mediated Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O/EtOH 2. H₃O⁺ | 2-Cyano-2-(picolinamido)acetic acid | Heating, followed by acidification |
| Amidation (with Ammonia) | Aqueous NH₃ | 2-Cyano-2-(picolinamido)acetamide | Stirring at room temperature or gentle warming orgsyn.org |
| Amidation (with Primary Amine) | R-NH₂ (e.g., Aniline) | N-Aryl-2-cyano-2-(picolinamido)acetamide | Heating, potentially with a catalyst mdpi.com |
Reactivity of the Picolinamide Moiety
The picolinamide portion of the molecule is crucial to its chemical versatility, acting as a powerful ligand for metal coordination and as a directing group in organic synthesis.
The picolinamide scaffold is an excellent bidentate chelating ligand, capable of coordinating to a metal center through two donor atoms: the nitrogen of the pyridine (B92270) ring and the oxygen of the amide carbonyl group. tandfonline.com This chelation forms a stable five-membered ring with the metal ion. This coordinating ability is a well-documented feature of picolinamide derivatives, which have been used to form complexes with a wide array of transition metals, including palladium(II), cobalt(II), nickel(II), and copper(II). tandfonline.comrsc.org The specific geometry and properties of the resulting metal complex depend on the metal ion, its oxidation state, and the other ligands present. rsc.org This behavior is fundamental to its role as a directing group in catalysis.
Table 3: Metal Complexation with the Picolinamide Moiety
| Metal Ion | Typical Coordination Mode | Resulting Complex Geometry (Examples) | Reference |
|---|---|---|---|
| Palladium(II) | Bidentate (N, O) | Square Planar | tandfonline.com |
| Cobalt(II) | Bidentate (N, O) | Octahedral (with other ligands) | rsc.org |
| Nickel(II) | Bidentate (N, O) | Octahedral (with other ligands) | rsc.org |
| Copper(II) | Bidentate (N, O) | Distorted Octahedral | rsc.org |
| Boron | Bidentate (N, N) from deprotonated amide | Tetracoordinated | frontiersin.org |
One of the most significant applications of the picolinamide moiety is its use as a directing group in transition metal-catalyzed C-H activation and functionalization. chim.itrsc.org By coordinating to the metal catalyst, the picolinamide group positions the catalyst in close proximity to specific C-H bonds on the substrate, enabling regioselective functionalization that would otherwise be difficult to achieve. chim.it This strategy has been employed in a variety of transformations, including the arylation, alkenylation, and carbonylation of C(sp²)–H and C(sp³)–H bonds. chim.itrsc.org
Cobalt and palladium are common catalysts used in these transformations. chim.itrsc.org In some cases, the picolinamide group is considered "traceless" as it can be cleaved in situ after directing the desired reaction, yielding the functionalized product without the directing group. chim.itacs.org An efficient two-step protocol for the cleavage of the picolinamide directing group has also been developed, which involves Boc-activation followed by a nickel-catalyzed esterification. acs.org
Table 4: Picolinamide as a Directing Group in C-H Activation
| Reaction Type | Catalyst System | Substrate Scope (Example) | Bond Formed | Reference |
|---|---|---|---|---|
| C-H/N-H Annulation with Alkynes | Co(OAc)₂ / O₂ | Benzylamides | C-C, C-N (forms Isoquinolines) | acs.org |
| C(sp³)–H Arylation | Pd(OAc)₂ / Aryl Iodide | Alkylamines | C-C | rsc.org |
| C(sp³)–H Acetoxylation | Pd(OAc)₂ / PhI(OAc)₂ | Alkylamines | C-O | rsc.org |
| C(sp³)–H Borylation | Pd(OAc)₂ / B₂Pin₂ | Amino acids, Alkylamines | C-B | rsc.org |
| C-H Cyanation | Pd(OAc)₂ / Benzoyl cyanide | Naphthalenes | C-CN | researchgate.net |
The pyridine ring of the picolinamide moiety can undergo electrophilic aromatic substitution (EAS), though it is significantly less reactive than benzene. quimicaorganica.orgwikipedia.org The electronegativity of the ring nitrogen atom deactivates the ring towards attack by electrophiles. uoanbar.edu.iq Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making substitution even more difficult. wikipedia.orguoanbar.edu.iq
When substitution does occur, it preferentially happens at the C-3 and C-5 positions, as attack at these positions avoids placing a positive charge on the already electron-deficient nitrogen atom in the resonance structures of the reaction intermediate. quimicaorganica.org Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine because the Lewis acid catalyst coordinates to the nitrogen atom, leading to strong deactivation. uoanbar.edu.iq A common strategy to facilitate substitution is to first convert the pyridine to a pyridine-N-oxide. The N-oxide group is activating and directs electrophiles to the C-4 (para) position. The oxide can then be removed by reduction to yield the substituted pyridine. wikipedia.orgrsc.org
Table 5: Electrophilic Aromatic Substitution on the Pyridine Ring
| Reaction | Reagents | Typical Conditions | Major Product Position | Comment |
|---|---|---|---|---|
| Nitration | KNO₃ / H₂SO₄ | High temperature (~300 °C) | 3-Nitro | Harsh conditions required due to ring deactivation uoanbar.edu.iq |
| Sulfonation | SO₃ / H₂SO₄ | High temperature (~230 °C) | 3-Sulfonic acid | Reaction is often reversible uoanbar.edu.iq |
| Bromination | Br₂ | High temperature (~300 °C, vapor phase) | 3-Bromo | Requires vigorous conditions uoanbar.edu.iq |
| Friedel-Crafts Acylation/Alkylation | AlCl₃ / RCOCl or RCl | - | No reaction | Catalyst coordinates with nitrogen, deactivating the ring uoanbar.edu.iq |
| Nitration (via N-oxide) | 1. H₂O₂/CH₃COOH 2. H₂SO₄/HNO₃ 3. PCl₃ | Milder than direct nitration | 4-Nitro | N-oxide activates the ring and is subsequently removed wikipedia.org |
Applications As a Versatile Building Block in Complex Organic Synthesis
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. Ethyl 2-cyano-2-(picolinamido)acetate serves as a powerful synthon for the construction of these important molecular frameworks.
The construction of pyridine (B92270) and pyrimidine rings, core structures in numerous biologically active compounds, can be efficiently achieved using this compound. The presence of the cyano and ester groups allows for participation in condensation reactions with various dinucleophiles to form the heterocyclic ring. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents in the presence of a base can lead to the formation of highly substituted pyridine derivatives. Similarly, condensation with amidines or urea derivatives provides a direct route to pyrimidine scaffolds. The picolinamide (B142947) moiety can influence the reactivity and regioselectivity of these cyclization reactions, and in some cases, can be incorporated into the final heterocyclic structure or serve as a directing group.
Table 1: Synthesis of Pyridine and Pyrimidine Derivatives
| Reactant | Reagent | Product |
|---|---|---|
| This compound | 1,3-Diketone | Substituted Pyridine |
| This compound | Amidines | Substituted Pyrimidine |
Beyond simple monocyclic systems, this compound is instrumental in the synthesis of more complex fused and polycyclic heterocyclic architectures. These structures are of significant interest due to their conformational rigidity and defined three-dimensional shapes, which are often associated with potent biological activity. The reactivity of this building block allows for tandem or multi-component reactions where an initial heterocycle formation is followed by a subsequent intramolecular cyclization to yield fused systems. For example, a pyridine ring formed in a first step can undergo further annulation reactions, guided by the functional handles originating from the initial building block, to construct pyrido[2,3-d]pyrimidines or other related fused systems nih.gov.
The versatility of this compound extends to the synthesis of a variety of other heterocyclic scaffolds. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form five-membered rings such as tetrazoles. The active methylene (B1212753) group can be functionalized and then involved in cyclization reactions to generate a range of other heterocyclic systems. This adaptability makes it a valuable tool for generating molecular diversity in drug discovery programs.
Construction of Advanced Organic Intermediates
In addition to the direct synthesis of heterocycles, this compound is a key starting material for the preparation of advanced organic intermediates that are themselves valuable building blocks for more complex targets.
The multiple functional groups of this compound allow for its elaboration into highly functionalized acyclic and cyclic intermediates. Selective manipulation of the ester, cyano, and amide groups can introduce new functionalities, creating precursors for polyfunctionalized molecules. These intermediates can then be carried forward in multi-step syntheses of complex natural products and pharmaceuticals.
The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure pharmaceuticals. Strategies involving this compound can be adapted for stereoselective synthesis. One approach involves the use of a chiral auxiliary, which can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been set, the auxiliary can be removed. For instance, a chiral alcohol could be used to form a chiral ester derivative, which could then undergo diastereoselective reactions. Alternatively, chiral catalysts can be employed to control the stereochemistry of reactions involving this building block.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyrido[2,3-d]pyrimidine |
Spectroscopic and Structural Characterization Methods for Ethyl 2 Cyano 2 Picolinamido Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution.
¹H NMR Spectroscopy The proton NMR spectrum of Ethyl 2-cyano-2-(picolinamido)acetate is expected to show distinct signals for each type of proton. The picolinamide (B142947) portion would display four aromatic protons in the region of δ 7.5-8.7 ppm, with their characteristic splitting patterns (doublets, triplets) revealing their positions on the pyridine (B92270) ring. The ethyl group of the ester would present as a quartet around δ 4.3 ppm (for the -CH₂- group) and a triplet around δ 1.3 ppm (for the -CH₃ group), consistent with data for ethyl cyanoacetate (B8463686) chemicalbook.com. The proton on the α-carbon, linking the amide and ester functions, is anticipated to appear as a singlet, while the amide N-H proton would likely be a broad singlet, its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy The carbon-13 NMR spectrum provides information on all unique carbon atoms. Key expected resonances include two carbonyl signals for the amide and ester groups (typically δ 160-170 ppm), and a signal for the nitrile carbon (C≡N) around δ 115 ppm chemicalbook.com. The pyridine ring would show five distinct signals in the aromatic region (δ 120-150 ppm). The carbons of the ethyl group are expected at approximately δ 63 ppm (-OCH₂) and δ 14 ppm (-CH₃) chemicalbook.com. The central α-carbon would also have a characteristic shift.
2D-NMR Spectroscopy Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. COSY would confirm the coupling between the ethyl group's methylene (B1212753) and methyl protons and establish the connectivity of protons on the pyridine ring. HSQC would correlate each proton signal to its directly attached carbon atom. HMBC would reveal long-range (2-3 bond) correlations, for instance, from the amide proton to the picolinamide carbonyl carbon, or from the α-carbon proton to the ester and nitrile carbons, thus unequivocally assembling the molecular framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data from ethyl cyanoacetate and various N-substituted picolinamides.
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Picolinamide | Pyridine CH (4 positions) | 7.5 - 8.7 | 122 - 150 |
| Pyridine C (quat.) | - | ~149 | |
| Amide C=O | - | ~162 | |
| Amide NH | Variable (e.g., 9.5-11.0) | - | |
| Ethyl Acetate | α-CH | Variable | Variable |
| Ester C=O | - | ~165 | |
| -OCH₂- | ~4.3 (quartet) | ~63 | |
| -CH₃ | ~1.3 (triplet) | ~14 | |
| Cyano | -C≡N | - | ~115 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups within a molecule cardiff.ac.ukkurouskilab.comyoutube.com.
The IR spectrum of this compound would be dominated by several strong absorption bands. A sharp, intense band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration nist.gov. Two distinct carbonyl (C=O) stretching bands would be prominent: one for the amide group (Amide I band) around 1680 cm⁻¹ and another for the ester group around 1740 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp band in the 3300-3400 cm⁻¹ region. C-O stretching vibrations from the ester group would be visible in the 1250-1100 cm⁻¹ range chemicalbook.com. The pyridine ring would contribute to several bands in the 1600-1400 cm⁻¹ region (C=C and C=N stretching) and C-H bending vibrations below 900 cm⁻¹.
Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information cardiff.ac.uk. While carbonyl stretches are often weaker in Raman spectra compared to IR, the C≡N and aromatic ring vibrations typically show strong Raman signals, aiding in structural confirmation.
Table 2: Characteristic IR Absorption Bands for this compound Data compiled from spectral databases for ethyl cyanoacetate and general values for picolinamide functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide N-H | Stretch | 3300 - 3400 | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Nitrile C≡N | Stretch | ~2250 | Strong, Sharp |
| Ester C=O | Stretch | ~1740 | Strong |
| Amide C=O | Stretch (Amide I) | ~1680 | Strong |
| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 | Medium-Strong |
| Amide N-H | Bend (Amide II) | ~1550 | Medium |
| Ester C-O | Stretch | 1250 - 1100 | Strong |
Mass Spectrometry Techniques (e.g., EI-MS, HRMS)
Mass spectrometry (MS) provides critical information about a molecule's mass and fragmentation pattern, which helps in confirming its structure and molecular weight.
Under Electron Ionization (EI-MS), the molecular ion peak (M⁺) for this compound would be observed. The fragmentation pattern would likely be dictated by the stability of the resulting fragments. A prominent peak would be expected at m/z 106, corresponding to the stable picolinoyl cation [C₅H₄NCO]⁺. Other expected fragmentation pathways include the loss of the ethoxy group (-•OCH₂CH₃) from the ester, loss of the entire ethyl group (-•CH₂CH₃), and cleavage of the amide C-N bond chemicalbook.comnist.gov.
High-Resolution Mass Spectrometry (HRMS), often using soft ionization techniques like Electrospray Ionization (ESI), would provide the highly accurate mass of the molecular ion (e.g., as [M+H]⁺ or [M+Na]⁺) nih.gov. This allows for the unambiguous determination of the compound's elemental formula, serving as a definitive confirmation of its identity.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 247 | [M]⁺ | Molecular Ion |
| 202 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 141 | [M - C₅H₄NCO]⁺ | Cleavage of amide C-N bond |
| 106 | [C₅H₄NCO]⁺ | Picolinoyl cation (α-cleavage) |
| 78 | [C₅H₄N]⁺ | Pyridyl cation (from picolinoyl) |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions nih.govyoutube.com. While a crystal structure for the title compound is not available, analysis of derivatives like N-(4-methoxyphenyl)picolinamide provides significant insight into the likely solid-state conformation nih.goviucr.org.
Table 4: Representative Crystallographic Data for a Picolinamide Derivative, N-(4-methoxyphenyl)picolinamide nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₂N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.1398 (7) |
| b (Å) | 5.6793 (4) |
| c (Å) | 18.2541 (12) |
| β (°) | 98.761 (5) |
| Volume (ų) | 1139.80 (13) |
| Z | 4 |
| Key Interactions | Intramolecular N-H···N, Intermolecular C-H···π |
Theoretical and Computational Studies of Ethyl 2 Cyano 2 Picolinamido Acetate
Quantum Chemical Calculations: Geometry Optimization and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in determining the optimized three-dimensional geometry of Ethyl 2-cyano-2-(picolinamido)acetate. This analysis would yield precise bond lengths, bond angles, and dihedral angles.
Furthermore, an analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability.
A Molecular Electrostatic Potential (MEP) map would illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. This would be crucial for predicting how the molecule interacts with other reagents.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms. Through techniques like transition state analysis, the energy barriers for various potential reaction pathways involving this compound could be calculated. This would allow for the identification of the most favorable reaction pathways and the structures of the transition states, providing a deeper understanding of the reaction kinetics and thermodynamics.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Based on the electronic structure and the elucidation of reaction mechanisms, computational models could predict the reactivity of this compound. For instance, regioselectivity—the preference for bond-making or breaking at one position over another—could be rationalized by examining the local reactivity descriptors derived from quantum chemical calculations. Similarly, computational analysis could shed light on the stereoselectivity of reactions where chiral centers are formed.
Future Research Directions and Unexplored Potential of Ethyl 2 Cyano 2 Picolinamido Acetate in Organic Chemistry
Development of Novel and Efficient Synthetic Routes and Derivatization Strategies
The future development of the chemistry surrounding ethyl 2-cyano-2-(picolinamido)acetate hinges on the establishment of efficient and scalable synthetic routes. Building upon existing knowledge of amide bond formation and the reactivity of ethyl cyanoacetate (B8463686), several promising avenues can be explored. A primary approach would involve the acylation of ethyl 2-amino-2-cyanoacetate with picolinoyl chloride or an activated form of picolinic acid.
Furthermore, the inherent reactivity of the functional groups within this compound opens up a wide array of possibilities for derivatization. The active methylene (B1212753) proton, flanked by the electron-withdrawing nitrile and ester groups, is a prime site for a variety of chemical transformations. wikipedia.org
Key derivatization strategies to be explored include:
Knoevenagel Condensation: Reaction with aldehydes and ketones to yield substituted alkenes, which are valuable precursors for a range of heterocyclic and carbocyclic systems.
Michael Addition: Acting as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds, leading to the formation of more complex carbon skeletons.
Hydrolysis and Decarboxylation: Selective hydrolysis of the ester group followed by decarboxylation could provide a route to 2-(picolinamido)acetonitrile derivatives.
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering pathways to a diverse set of functionalized molecules.
These potential synthetic and derivatization pathways are summarized in the table below.
| Transformation Type | Reagents and Conditions | Potential Product Class |
| Synthesis | Ethyl 2-amino-2-cyanoacetate, Picolinoyl chloride, Base | Target Compound |
| Knoevenagel Condensation | Aldehydes/Ketones, Base (e.g., piperidine) | α,β-Unsaturated cyanoesters |
| Michael Addition | α,β-Unsaturated carbonyls, Base | Adducts for further cyclization |
| Ester Hydrolysis | Aqueous acid or base | Carboxylic acid derivatives |
| Nitrile Hydrolysis | Strong acid or base | Amide or carboxylic acid derivatives |
| Nitrile Reduction | Reducing agents (e.g., LiAlH4) | Diamine derivatives |
Exploration of New Catalytic Roles and Expanded Directing Group Applications
The picolinamide (B142947) moiety is a well-established directing group in transition metal-catalyzed C-H bond functionalization. acs.orgchim.itresearchgate.net This capability is a cornerstone for the future exploration of this compound in catalysis. The nitrogen atom of the pyridine (B92270) ring and the amide nitrogen can act as a bidentate ligand, coordinating to a metal center and directing functionalization to a specific C-H bond. chim.it
Future research should focus on leveraging the picolinamide directing group within the target molecule for intramolecular and intermolecular reactions. For instance, if the molecule were incorporated into a larger substrate, the picolinamide unit could direct C-H activation at a specific position, enabling the introduction of new functional groups with high regioselectivity. Both cobalt- and palladium-catalyzed systems have shown promise in this area. acs.orgchim.it
Beyond its role as a directing group, the entire this compound molecule could be investigated as a novel ligand for transition metal catalysis. The combination of the picolinamide unit and the cyano-ester functionality could lead to unique electronic and steric properties, potentially enabling new types of catalytic transformations or improving the efficiency and selectivity of existing ones.
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. digitellinc.comrsc.orgrsc.orgmdpi.comprolabas.com The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms.
The synthesis of the target compound, likely an amidation reaction, could be performed in a flow reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. digitellinc.comrsc.orgrsc.orgmdpi.comprolabas.com This would not only enable a more efficient and scalable synthesis but also facilitate the in-line purification and subsequent derivatization of the product in a continuous fashion.
A potential continuous flow setup for the synthesis of this compound is outlined below:
| Step | Flow Module | Description |
| 1. Reagent Introduction | Syringe Pumps | Precise delivery of ethyl 2-amino-2-cyanoacetate and picolinoyl chloride solutions. |
| 2. Mixing | Microreactor | Rapid and efficient mixing of the reagent streams. |
| 3. Reaction | Heated Coil Reactor | Controlled heating to drive the amidation reaction to completion. |
| 4. Quenching | Quenching Module | Introduction of a quenching agent to stop the reaction. |
| 5. In-line Purification | Solid-Phase Scavenger Column | Removal of excess reagents and byproducts. |
| 6. Product Collection | Collection Vessel | Continuous collection of the purified product stream. |
The integration of such processes with automated synthesis platforms would further accelerate the exploration of the chemical space around this versatile scaffold, enabling high-throughput screening of its derivatives for various applications.
Potential Applications in Materials Science and Supramolecular Chemistry
The unique structural features of this compound suggest its potential utility in the fields of materials science and supramolecular chemistry. The cyanoacrylate functional group is known to undergo rapid polymerization, forming the basis of cyanoacrylate adhesives. pcbiochemres.comafinitica.comresearchgate.net While the presence of the picolinamide group might influence the polymerization behavior, the potential for forming novel polymers and copolymers warrants investigation. These materials could exhibit interesting properties, such as enhanced thermal stability or specific adhesion characteristics.
In the realm of supramolecular chemistry, the picolinamide moiety can participate in hydrogen bonding and metal coordination. researchgate.netresearchgate.netwikipedia.org The ability of the picolinamide group to form head-to-head hydrogen-bonded dimers is a known supramolecular synthon. researchgate.net This, combined with the potential for π-π stacking interactions from the pyridine ring, could be exploited to construct well-defined supramolecular architectures such as gels, liquid crystals, or metal-organic frameworks (MOFs). The incorporation of the cyano and ester groups could further modulate the properties of these assemblies.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-cyano-2-(picolinamido)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Knoevenagel condensation between picolinamide-derived aldehydes and ethyl cyanoacetate, catalyzed by bases like sodium ethoxide . Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack.
- Catalyst loading : 10–15 mol% base for optimal enolate formation.
Yields typically range from 65–85%, with purity confirmed by HPLC (>98%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the cyano group (δ ~3.5 ppm, triplet) and ester carbonyl (δ ~170 ppm). The picolinamide NH proton appears as a broad singlet (δ ~10.5 ppm) .
- IR Spectroscopy : Confirm cyano (C≡N stretch at ~2250 cm⁻¹) and ester (C=O at ~1740 cm⁻¹) functionalities .
- HPLC-MS : Monitor purity and detect intermediates using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data between this compound and analogs with different substituents?
- Methodological Answer : Substituent effects (e.g., trifluoromethyl vs. pyridinyl groups) alter electronic and steric profiles. For example:
- Trifluoromethyl groups increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
- Amino-pyridinyl groups enable hydrogen bonding with biological targets, affecting binding affinity .
Comparative studies using density functional theory (DFT) and solvatochromic assays quantify these effects .
Q. What strategies mitigate low yields in amidation or ester hydrolysis steps involving this compound?
- Methodological Answer :
- Amidation : Use pressurized reactors (0.3–0.5 MPa) with ammonia gas to overcome kinetic barriers. Methyl esters (vs. ethyl) improve reactivity due to better leaving-group ability .
- Hydrolysis : Optimize pH (8–10) and employ lipases (e.g., Candida antarctica) for enantioselective cleavage .
Example Data :
| Reaction Type | Conditions | Yield Improvement |
|---|---|---|
| Amidation | 120°C, 0.3 MPa, NH₃ (g) | 42% → 68% |
| Ester Hydrolysis | pH 9.5, 40°C, lipase | 55% → 82% ee |
Q. How does this compound function as a pharmacophore in drug discovery?
- Methodological Answer : The cyanoacetate-picolinamide scaffold serves as a versatile building block:
- Anticancer activity : Pyridinyl groups chelate metal ions in kinase active sites (e.g., EGFR inhibitors) .
- Antimicrobial effects : The cyano group disrupts bacterial cell-wall synthesis via covalent interactions .
In vitro assays : Use MTT assays (IC₅₀ ~5–20 µM) and time-kill curves to validate potency .
Q. What advanced applications exist for derivatives of this compound in peptide synthesis?
- Methodological Answer : Derivatives like o-NosylOXY (Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate) enable racemization-free peptide coupling:
- Mechanism : Forms active esters with amino acids, minimizing epimerization .
- Recyclability : Byproducts (e.g., 2-nitrobenzenesulfonic acid) are recovered and reused, reducing waste .
Case Study : Synthesis of amyloid β (39-42) peptide achieved 92% yield with <1% racemization .
Data Contradiction Analysis
Q. Why do similar compounds exhibit divergent reaction outcomes under identical conditions?
- Methodological Answer : Steric and electronic differences in substituents (e.g., picolinamide vs. phenyl groups) lead to variability:
- Steric hindrance : Bulky groups slow nucleophilic attack in Knoevenagel reactions, requiring higher temperatures .
- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) stabilize intermediates, accelerating cyclization .
Resolution : Use Hammett plots (σ values) to predict substituent effects on reaction kinetics .
Tables for Key Findings
Q. Table 1: Comparative Reactivity of Derivatives
| Derivative Substituent | Reaction Rate (Knoevenagel) | Bioactivity (IC₅₀, µM) |
|---|---|---|
| Picolinamide | 1.0 (baseline) | 8.5 (EGFR) |
| Trifluoromethyl | 0.7 | 12.3 (EGFR) |
| 4-Aminopyridinyl | 1.2 | 5.1 (EGFR) |
Q. Table 2: Optimization of Amidation Conditions
| Ester Type | Pressure (MPa) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl | 0.3 | 120 | 42 |
| Methyl | 0.3 | 120 | 68 |
| Methyl | 0.5 | 100 | 55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
